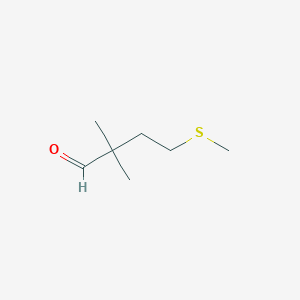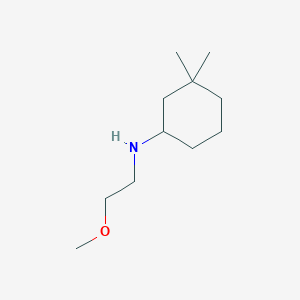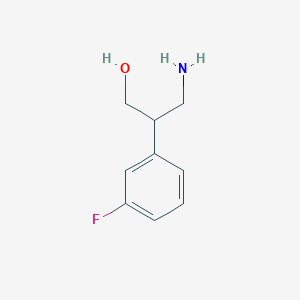
5-Amino-6-propoxypyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-6-propoxypyrimidin-4-ol is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-propoxypyrimidin-4-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyanoacetate with urea under basic conditions to form the pyrimidine ring. The propoxy group can be introduced through subsequent alkylation reactions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to improve yield and reduce production costs. These methods often focus on minimizing the number of steps and using environmentally friendly reagents. For example, the use of green chemistry principles to avoid hazardous solvents and reduce waste is a common approach in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-propoxypyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various alkylated or acylated pyrimidine derivatives .
Scientific Research Applications
5-Amino-6-propoxypyrimidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-Amino-6-propoxypyrimidin-4-ol involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or binding to specific receptors. The exact pathways and molecular targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: Similar in structure but lacks the propoxy group.
4-Amino-2,6-dimethoxypyrimidine: Contains methoxy groups instead of the propoxy group.
5-Amino-6-methoxypyrimidin-4-ol: Similar but with a methoxy group instead of a propoxy group.
Uniqueness
5-Amino-6-propoxypyrimidin-4-ol is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility and interaction with specific molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
5-amino-4-propoxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H11N3O2/c1-2-3-12-7-5(8)6(11)9-4-10-7/h4H,2-3,8H2,1H3,(H,9,10,11) |
InChI Key |
WMFRMZADBDCAMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=O)NC=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13272808.png)




![2-[(2-Methylpentan-3-yl)amino]butan-1-ol](/img/structure/B13272842.png)
![N-[2-(Aminomethyl)cyclohexyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13272849.png)
![N-[1-(3,5-dimethylphenyl)ethyl]cyclopropanamine](/img/structure/B13272852.png)
![6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13272854.png)
![{[5-(3-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B13272856.png)




